molecular formula C14H16N2O B2414386 1-cyano-N-mesitylcyclopropanecarboxamide CAS No. 1226436-13-0

1-cyano-N-mesitylcyclopropanecarboxamide

Cat. No.: B2414386
CAS No.: 1226436-13-0
M. Wt: 228.295
InChI Key: LWJKQHRUAOJWMK-UHFFFAOYSA-N
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Description

1-cyano-N-mesitylcyclopropanecarboxamide is a novel cyclopropane derivative characterized by its unique structural motif.

Properties

IUPAC Name

1-cyano-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-6-10(2)12(11(3)7-9)16-13(17)14(8-15)4-5-14/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJKQHRUAOJWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-mesitylcyclopropanecarboxamide typically involves the reaction of mesitylamine with cyanoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-mesitylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

1-cyano-N-mesitylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyano-N-mesitylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, as a ketol-acid reductoisomerase inhibitor, it binds to the active site of the enzyme, preventing the catalysis of the reaction involved in the biosynthesis of branched-chain amino acids. This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyano-N-mesitylcyclopropanecarboxamide is unique due to its mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

1-Cyano-N-mesitylcyclopropanecarboxamide, also known as NDT9513727, is a compound that has garnered attention due to its biological activity, particularly as an inverse agonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1). This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications.

The primary target of 1-cyano-N-mesitylcyclopropanecarboxamide is C5aR1 , a G-protein-coupled receptor involved in inflammatory responses. The compound functions as a non-peptide inverse agonist , which means it can inhibit the receptor's activity even in the absence of its natural ligand, C5a. This action leads to the suppression of pro-inflammatory effects associated with C5a, which is crucial in various pathological conditions such as autoimmune diseases and chronic inflammatory disorders.

Pharmacokinetics

1-Cyano-N-mesitylcyclopropanecarboxamide is characterized by:

  • Oral Bioavailability : The compound is designed for effective oral administration.
  • Selectivity : It selectively targets C5aR1 without significantly affecting other receptors.
  • Potency : Demonstrates strong inhibitory effects on C5a-induced signaling pathways, which are pivotal in inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-cyano-N-mesitylcyclopropanecarboxamide:

  • Anti-inflammatory Effects : A study indicated that treatment with NDT9513727 significantly reduced markers of inflammation in animal models of rheumatoid arthritis. The compound decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases.
  • Cancer Research : Preliminary research has shown that this compound may inhibit tumor growth in specific cancer models by modulating immune responses. For instance, it has been observed to enhance the efficacy of certain chemotherapeutic agents by reducing tumor-associated inflammation .
  • Neuroprotection : Another area of interest is its neuroprotective effects. Research indicates that 1-cyano-N-mesitylcyclopropanecarboxamide may offer protection against neuroinflammation in models of neurodegenerative diseases, potentially providing a new avenue for therapeutic intervention .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibits C5aR1 signaling, reduces cytokines
Cancer growth inhibitionEnhances chemotherapeutic efficacy
NeuroprotectionReduces neuroinflammation

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